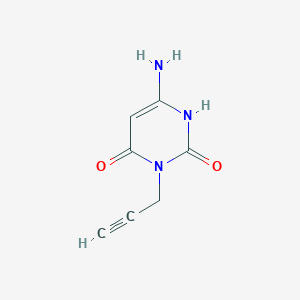

6-Amino-3-(2-propyn-1-yl)-2,4(1H,3H)-pyrimidinedione

Description

Properties

Molecular Formula |

C7H7N3O2 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

6-amino-3-prop-2-ynyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H7N3O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h1,4H,3,8H2,(H,9,12) |

InChI Key |

LEKYEGDJZFFILY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C(=O)C=C(NC1=O)N |

Origin of Product |

United States |

Biological Activity

6-Amino-3-(2-propyn-1-yl)-2,4(1H,3H)-pyrimidinedione, commonly referred to as a pyrimidinedione derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

- Chemical Formula : CHNO

- CAS Number : 197356-40-4

- Molecular Weight : 165.15 g/mol

- Structure : The compound features a pyrimidinedione core with an amino group and a propynyl substituent.

Antitumor Properties

The compound's structural analogs have been investigated for their antitumor effects. Compounds with similar pyrimidine frameworks have been reported to inhibit tumor cell proliferation through various mechanisms, including the modulation of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth and survival, making it a target for cancer therapies.

Hemorheological Effects

Recent studies highlight the importance of hemorheological properties in managing diseases like ischemic stroke and myocardial infarction. Compounds derived from pyrimidinediones have been evaluated for their effects on blood viscosity and flow properties . These studies suggest that such compounds may improve microcirculation by reducing blood viscosity.

Case Studies

- Antimicrobial Efficacy : A study focusing on pyrimidinedione derivatives found that certain modifications led to increased antibacterial activity against multi-drug resistant strains. The research involved synthesizing various derivatives and testing their Minimum Inhibitory Concentration (MIC) values against selected pathogens.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective |

| Compound B | 16 | Moderate |

| This compound | TBD | TBD |

- Antitumor Studies : In vivo studies using xenograft models demonstrated that similar pyrimidine derivatives significantly suppressed tumor growth at low doses. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis.

- Modulation of Signaling Pathways : Interaction with pathways such as PI3K/AKT could lead to altered cellular responses in tumor cells.

Comparison with Similar Compounds

6-Alkylamino Derivatives

- 6-Hexylamino-2,4(1H,3H)-pyrimidinedione (PSB-1584): Exhibits potent agonism at the GPR84 receptor (EC₅₀ = 5.0 nM in cAMP assays). The hexyl chain enhances lipophilicity, contributing to receptor binding and metabolic stability .

- 6-((p-Bromo-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (PSB-17365): Incorporation of an aromatic bromophenyl group increases potency (EC₅₀ = 2.5 nM) but introduces bias toward G protein signaling over β-arrestin recruitment .

3-Substituted Derivatives

- 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione: A simpler analog with a methyl group at position 3.

Physicochemical Properties

Key Observations :

- Lipophilicity: Alkyl and aryl substituents (e.g., PSB-17365) increase LogP, enhancing membrane permeability but risking solubility limitations.

- Metabolic Stability : Propargyl groups are susceptible to cytochrome P450-mediated oxidation, which may reduce bioavailability compared to PSB-1584’s stable hexyl chain .

Preparation Methods

Overview

The synthesis of this compound generally involves the functionalization of the uracil core, particularly at the N-3 position with a propargyl group and the introduction of an amino group at the C-6 position. The synthetic strategies can be classified into:

- Direct alkylation of uracil derivatives

- Substitution reactions on pre-functionalized pyrimidinediones

- Multi-step synthetic routes involving protection and deprotection of functional groups

Direct N-Alkylation of Uracil Derivatives

One of the most straightforward methods involves the N-alkylation of uracil or 6-amino-uracil with propargyl bromide or propargyl chloride under basic conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Aminouracil + Propargyl bromide | Alkylation at N-3 using a base (e.g., K2CO3) in DMF or acetone solvent |

| 2 | Stirring at room temperature or mild heating | Reaction time typically 12-24 hours |

| 3 | Work-up by aqueous extraction and purification | Isolation of the product by crystallization or chromatography |

This method is favored for its simplicity and relatively high yield, often exceeding 70%. The base deprotonates the N-3 nitrogen, facilitating nucleophilic substitution by the propargyl halide.

Multi-Step Synthesis via Protected Intermediates

In cases where selectivity or purity is critical, protecting groups are used to mask reactive sites during alkylation or amination steps.

| Step | Reaction | Notes |

|---|---|---|

| 1 | Protection of uracil nitrogen groups | Using silyl or benzyl protecting groups |

| 2 | Selective alkylation at N-3 with propargyl halide | Controlled conditions to avoid side reactions |

| 3 | Deprotection to regenerate free amine and keto groups | Acidic or hydrogenolytic conditions |

| 4 | Amination at C-6 if not already present | Via nucleophilic substitution or amination reagents |

This approach allows for fine control over substitution patterns and is useful for synthesizing analogues with varied biological activities.

Alternative Approaches: Use of Pyrimidine Precursors

Some patents and literature report preparing the compound by building the pyrimidine ring with the propargyl and amino substituents already in place, through condensation reactions involving β-dicarbonyl compounds and amidines or urea derivatives.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation of β-dicarbonyl compound with urea | Formation of pyrimidinedione core |

| 2 | Introduction of propargyl substituent via alkylation | Post-ring formation alkylation at N-3 position |

| 3 | Amination at C-6 position | Typically via substitution or direct amination |

This route is less common but can be advantageous for large-scale synthesis and structural diversity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity & Selectivity |

|---|---|---|---|---|

| Direct N-alkylation | Simple, cost-effective, high yield | Possible side reactions, requires pure starting materials | 70-85 | Moderate to high |

| Multi-step with protection | High selectivity, good for analogues | Longer synthesis time, more reagents | 60-75 | Very high |

| Ring construction with substituents | Structural flexibility, scalable | More complex, requires multiple steps | 50-70 | High |

Research Findings and Optimization

- Base selection: Potassium carbonate and cesium carbonate are commonly used bases for N-alkylation, with cesium carbonate often providing better yields due to its stronger basicity and solubility in organic solvents.

- Solvent effects: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rate.

- Temperature control: Mild heating (40-60°C) accelerates reaction without decomposing sensitive propargyl groups.

- Purification: Crystallization and preparative chromatography ensure high purity, essential for pharmaceutical applications.

- Scale-up considerations: Multi-step routes with protection/deprotection are preferred for industrial synthesis due to better control over impurities and batch consistency.

Q & A

Q. What are the common synthetic routes for 6-Amino-3-(2-propyn-1-yl)-2,4(1H,3H)-pyrimidinedione, and how can their efficiency be optimized?

The compound is synthesized via reductive amination and oxidation steps. A two-step approach involves reacting 6-amino-1,3-dimethyluracil with propargylamine derivatives under reductive conditions (e.g., sodium cyanoborohydride, pH 6) to introduce the propargyl group. Optimization includes using Dess-Martin periodinane (DMP) for high-yield oxidation (91%) and adjusting solvent systems (e.g., dry methanol under argon) to minimize side reactions. Microwave-assisted synthesis (e.g., solvent-free conditions) can reduce reaction times compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., propargyl proton signals at δ ~2.5 ppm and sp-hybridized carbons at ~75–85 ppm).

- IR Spectroscopy : Stretching vibrations for carbonyl groups (~1700 cm) and propargyl C≡C bonds (~2100 cm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for CHNO: 181.05 g/mol) .

Q. What are the key challenges in purifying this compound, and what methods are recommended?

Challenges include solubility in polar solvents and byproduct formation. Recommended methods:

- Recrystallization : Use ethanol/water mixtures to isolate crystalline forms.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) resolves impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity fractions (>98%) .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The propargyl group enhances electrophilicity at the pyrimidine C2 position due to electron-withdrawing effects, facilitating nucleophilic attacks (e.g., thiol or amine additions). However, steric hindrance from the triple bond can reduce reactivity in bulky nucleophiles. Computational studies (DFT) show a charge density of −0.32 e at C2, supporting this trend. Experimental data correlate with reduced yields (~57%) when reacting with 2,5-dichloroaniline compared to smaller amines (~87%) .

Q. What in vitro assays are suitable for evaluating its potential as a kinase or enzyme inhibitor?

- Dihydrofolate Reductase (DHFR) Inhibition : Measure IC via UV-Vis spectroscopy (decreased NADPH absorbance at 340 nm).

- Lumazine Synthase Binding : Fluorescence polarization assays using 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione analogs (K values ~3.7 µM for optimized derivatives).

- GPR84 Agonist Activity : cAMP accumulation assays in HEK293 cells transfected with human GPR84 (EC <10 nM for potent analogs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Comparative Dose-Response Analysis : Test activity across multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects.

- Structural Analog Screening : Replace the propargyl group with alkyl/aryl substituents to isolate pharmacophore contributions.

- Metabolic Stability Testing : Incubate with human liver microsomes to assess degradation pathways confounding in vivo results .

Q. How can computational methods predict interactions with enzymes like dihydrofolate reductase?

- Molecular Docking : Use AutoDock Vina to model binding poses in DHFR’s active site (PDB: 1U72).

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with inhibitory activity (R >0.85 for thieno-pyrimidine analogs).

- MD Simulations : Analyze binding stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.